molecular formula C10H13ClFN B3028290 (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-60-2

(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B3028290
CAS No.: 1810074-60-2
M. Wt: 201.67
InChI Key: DSOVIXWSDACZQD-HNCPQSOCSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products formed, and the conditions needed for the reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It can also include studying how these properties change under different conditions .

Scientific Research Applications

Synthesis and Scale-Up

  • A study detailed a large-scale, stereoselective process for synthesizing a closely related compound, demonstrating the ability to scale up production with high purity and stereochemical precision (Han et al., 2007).

Synthetic Intermediates

  • Research on the stereoselective reduction of acyl protected aminonaphthyl ketones highlights the importance of compounds like (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as intermediates for synthesizing bioactive compounds (Men Wei-dong, 2013).

Biological Activity

  • A study exploring dopaminergic compounds synthesized a related molecule and investigated its biological activity, demonstrating potential applications in neuroscience and pharmacology (Mcdermed et al., 1975).

Liquid Crystal Materials

  • Research into liquid crystal materials for active matrix LCDs used fluoro-substituted tetrahydronaphthalenes, suggesting applications in display technology (Kusumoto et al., 2004).

Medicinal Chemistry

  • A paper on the synthesis of novel retinoid X receptor-selective retinoids utilized a core tetrahydronaphthalene, indicating the utility of such compounds in developing treatments for diseases like diabetes (Faul et al., 2001).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It can include toxicity information, safety precautions, and first aid measures .

Future Directions

Future directions could involve potential new applications for the compound, or new methods for its synthesis. It could also involve studying its properties under different conditions or in different forms .

Properties

IUPAC Name

(1R)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOVIXWSDACZQD-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-60-2
Record name 1-Naphthalenamine, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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